Home > Products > Screening Compounds P101792 > ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate
ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate -

ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate

Catalog Number: EVT-4076898
CAS Number:
Molecular Formula: C22H20N2O4S2
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Doxazosin Mesylate

Compound Description: Doxazosin mesylate (1) is an anti-hypertensive drug used for the treatment of urinary outflow obstruction and obstructive and irritative symptoms associated with benign prostate hyperplasia (BPH). It is also used for the treatment of hypertension. Doxazosin mesylate contains an N-acylalkylenediamine moiety and is structurally similar to older anti-hypertensive drugs like Prazosin hydrochloride and Terazosin hydrochloride.

Relevance: Doxazosin mesylate contains a 2,3-dihydro-1,4-benzodioxin moiety, which is also present in ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate. This shared structural element suggests potential similarities in their pharmacological properties and mechanisms of action, even though Doxazosin mesylate primarily targets α-adrenergic receptors.

N-(2,3-dihydrobenzo[1,4]-dioxin-2-ylcarbonyl)piperazine

Compound Description: N-(2,3-dihydrobenzo[1,4]-dioxin-2-ylcarbonyl)piperazine (2) is a key intermediate in the synthesis of Doxazosin mesylate. It contains a piperazine ring linked to a 2,3-dihydro-1,4-benzodioxin moiety through a carbonyl group.

Relevance: This compound shares the 2,3-dihydro-1,4-benzodioxin moiety with ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate. This suggests a possible synthetic connection, as both compounds could potentially be derived from a common precursor containing the benzodioxin structure.

SL65.0155

Compound Description: SL65.0155 (5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenyl ethyl)-4-piperidinyl]-1,3,4-oxadiazol-2(3H)-one monohydrochloride) is a novel benzodioxanoxadiazolone compound that acts as a partial agonist at 5-HT4 receptors. It exhibits potent cognition-enhancing properties in animal models and shows a promising preclinical profile for the treatment of dementia. SL65.0155 improves performance in learning and memory tests and reverses cognitive deficits in aged rats and scopolamine-induced deficits in mice. [, ]

Relevance: SL65.0155 also contains the 2,3-dihydro-1,4-benzodioxin structural motif, although it is substituted at different positions compared to ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate. This similarity highlights the versatility of benzodioxin as a building block for various bioactive compounds. [, ]

2-[amino]-N-(un/substituted)phenylacetamides

Compound Description: This group of compounds, synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine, features a sulfonamide group and an acetamide moiety linked to a 2,3-dihydro-1,4-benzodioxin scaffold. These compounds were evaluated for their antibacterial, antifungal, and hemolytic activities. Notably, 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l) demonstrated good antimicrobial potential with low hemolytic activity.

Relevance: These compounds share the 2,3-dihydro-1,4-benzodioxin scaffold and the presence of an anilide moiety with ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate. The differing substituents and functional groups provide insights into the structure-activity relationships for antimicrobial and hemolytic activities within this class of compounds.

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds, also synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine, exhibits a sulfonamide group linked to a 2,3-dihydro-1,4-benzodioxin ring, with an acetamide moiety attached. They were investigated for their α-glucosidase and acetylcholinesterase inhibitory activities. Most of these compounds showed significant inhibition against yeast α-glucosidase but weaker inhibition against acetylcholinesterase.

Relevance: Similar to the previous group, these compounds share the core structure of 2,3-dihydro-1,4-benzodioxin and the presence of an anilide group with ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate. They differ in the substituents on the sulfonamide and acetamide moieties, demonstrating the impact of structural variations on their enzyme inhibitory profiles.

N-(2-amino-2-oxo-ethyl)-3-[5-[(1R,2S)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-methyl-benzamide

Compound Description: This compound (1) served as a tracer for the glucocorticoid receptor (GR) in both in vitro and in vivo studies. It was used to investigate pharmacokinetic/pharmacodynamic relationships for inhaled drugs and demonstrated the dose-receptor occupancy relationship of fluticasone propionate.

MDL 73005EF (8-[2-(2,3-dihydro-1,4-benzodioxin-2-yl-methylamino)ethyl]-8-azaspiro[4,5]decane-7,9-dione methyl sulphonate)

Compound Description: MDL 73005EF is a high-affinity and selective ligand for the 5-HT1A receptor. It displays minimal agonist activity in reserpine-pretreated rats and generalizes dose-dependently to the 8-OH-DPAT cue in a drug discrimination paradigm. MDL 73005EF induces anxiolytic-like effects in animal models of anxiety, suggesting its potential therapeutic use.

Relevance: MDL 73005EF shares the 2,3-dihydro-1,4-benzodioxin core structure with ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate, but differs significantly in the other attached functional groups. This comparison highlights the diverse pharmacological applications of the benzodioxin structure in targeting various receptors and biological processes.

R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)-methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-yl]-(1-naphthalenyl)-methanone mesylate [R(+)-Win 55212]

Compound Description: R(+)-Win 55212 is a cannabinoid agonist that protects neurons from excitotoxic injury. It exerts its effects by activating the CB1 cannabinoid receptor, inhibiting PKA signaling, and reducing NO generation. Studies using CB1R-knockout mice and pharmacological inhibitors have confirmed the involvement of CB1R and downstream signaling pathways in the neuroprotective effects of R(+)-Win 55212.

Relevance: While not directly sharing the benzodioxin structure, R(+)-Win 55212 is structurally related to ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate due to the presence of a similar fused heterocyclic ring system. Both compounds contain a benzoxazine ring, demonstrating the potential for shared chemical properties and synthetic approaches. This comparison further highlights the diversity of heterocyclic scaffolds in drug development and their role in targeting different therapeutic areas.

Properties

Product Name

ethyl 2-[(anilinocarbonothioyl)amino]-4-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-thiophenecarboxylate

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(phenylcarbamothioylamino)thiophene-3-carboxylate

Molecular Formula

C22H20N2O4S2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C22H20N2O4S2/c1-2-26-21(25)19-15(18-12-27-16-10-6-7-11-17(16)28-18)13-30-20(19)24-22(29)23-14-8-4-3-5-9-14/h3-11,13,18H,2,12H2,1H3,(H2,23,24,29)

InChI Key

ZRBLWBBHJIXEBY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=S)NC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=S)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.